1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
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Overview
Description
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and sulfonyl and methoxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multiple steps, starting from readily available precursors
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of Substituents: The cyclohexylmethyl and cyclopropylmethylsulfonyl groups can be introduced through nucleophilic substitution reactions, using appropriate alkyl halides and sulfonyl chlorides as reagents.
Coupling with Piperidine Ring: The final step involves the coupling of the substituted imidazole with the piperidine ring, which can be achieved through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or sulfonyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Methanol, dichloromethane, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution could introduce new functional groups at the methoxymethyl or sulfonyl positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its functional group diversity.
Mechanism of Action
The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Pathway Modulation: It could influence cellular pathways by interacting with key signaling molecules, altering processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-5-(1-methyl-1H-imidazol-5-yl)-1,3,4-oxadiazole
- Pyrrolidine Derivatives
- Indole Derivatives
Uniqueness
1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine stands out due to its combination of an imidazole ring with cyclohexylmethyl and cyclopropylmethylsulfonyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3S/c1-28-16-20-8-5-11-24(13-20)15-21-12-23-22(29(26,27)17-19-9-10-19)25(21)14-18-6-3-2-4-7-18/h12,18-20H,2-11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSUPHJPPSBDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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